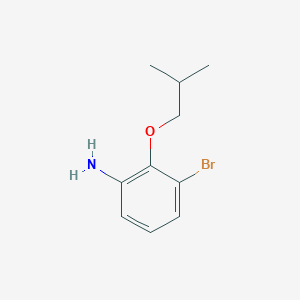
3-Bromo-2-isobutoxyphenylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute properties such as the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-isobutoxyphenylamine are not available, brominated compounds are often used in cross-coupling reactions . More research would be needed to determine the specific reactions that this compound can undergo.Physical And Chemical Properties Analysis
3-Bromo-2-isobutoxyphenylamine is a white to light-brown crystalline powder. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
One of the primary research applications of compounds related to 3-Bromo-2-isobutoxyphenylamine involves enzyme inhibition studies. For instance, research on the mechanism-based inhibitors of dopamine beta-hydroxylase has highlighted the potential of bromine-substituted phenylamines. These compounds can inactivate dopamine beta-hydroxylase, an enzyme critical for catecholamine biosynthesis, suggesting a pathway for studying the regulation of neurotransmitters and potential therapeutic targets for disorders related to catecholamine imbalances (Colombo et al., 1984).
Photovoltaic Materials Development
Another significant area of research application for bromine-functionalized phenylamines is in the development of materials for photovoltaics. Studies have utilized bromine-functionalized polythiophenes, which share some structural similarities with 3-Bromo-2-isobutoxyphenylamine, in organic photovoltaic devices. These materials show promise for creating efficient, thermally stable photovoltaic systems, indicating a route for the development of sustainable energy technologies (Kim et al., 2009).
Chemical Synthesis and Functionalization
Bromine-substituted phenylamines, including those related to 3-Bromo-2-isobutoxyphenylamine, are also valuable in chemical synthesis and functionalization processes. For example, palladium-catalyzed dehydrohalogenative polycondensation has been employed to create high-molecular-weight, regioregular polythiophenes. This process demonstrates the utility of bromine-substituted compounds in synthesizing advanced polymeric materials with potential applications in electronics, coatings, and other industrial sectors (Wang et al., 2010).
Neuropharmacological Research
Compounds structurally related to 3-Bromo-2-isobutoxyphenylamine have been studied for their interactions with neurotransmitter transporters. Research into the binding affinities of bromo-substituted analogs of methylphenidate to monoamine transporters provides insights into the potential neuropharmacological applications of these compounds. Such studies contribute to understanding the mechanisms of action of psychoactive substances and exploring new therapeutic options for neuropsychiatric disorders (Pan et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSNHPJZWGYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
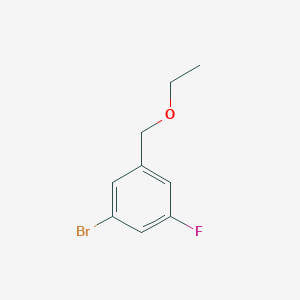
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
amine](/img/structure/B1380250.png)
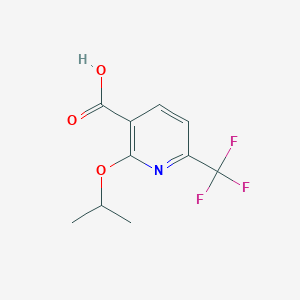
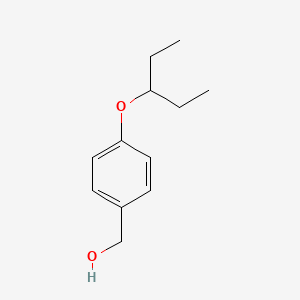
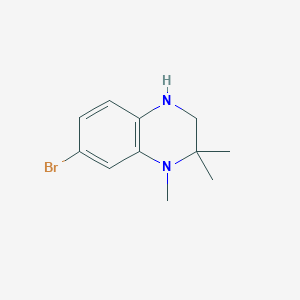
amine](/img/structure/B1380258.png)
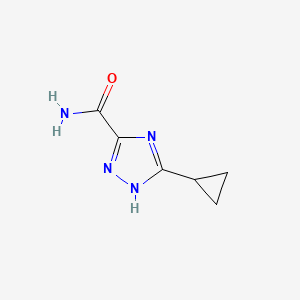
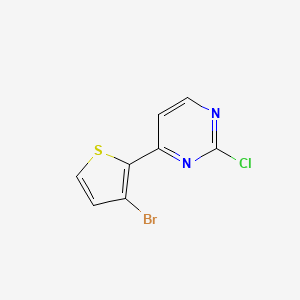
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
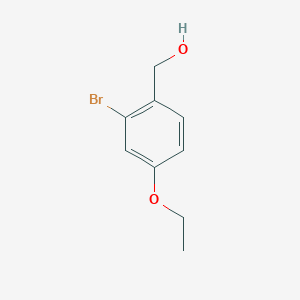
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)